molecular formula C20H22F2N2O2 B6022615 N-(3,4-difluorophenyl)-1-(3-phenoxypropanoyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(3-phenoxypropanoyl)-3-piperidinamine

Cat. No. B6022615
M. Wt: 360.4 g/mol
InChI Key: RCHJUZGEGAVGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-(3-phenoxypropanoyl)-3-piperidinamine, commonly known as DFP-10825, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood, but it is believed to modulate the activity of sigma-1 receptor. Sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, oxidative stress, and protein folding. DFP-10825 has been shown to enhance the activity of sigma-1 receptor and has potential therapeutic applications in various neurodegenerative disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, especially in the field of neuroscience. It has been shown to enhance the activity of sigma-1 receptor, which plays a crucial role in various cellular processes such as calcium signaling, oxidative stress, and protein folding. DFP-10825 has also been shown to have potential therapeutic applications in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its high affinity for sigma-1 receptor, which makes it a potent modulator of sigma-1 receptor activity. It has also been shown to have potential therapeutic applications in various neurodegenerative disorders, making it a promising compound for further research. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on DFP-10825. One of the potential future directions is to investigate its potential therapeutic applications in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another potential future direction is to investigate its potential as a modulator of sigma-1 receptor activity in other cellular processes such as calcium signaling, oxidative stress, and protein folding. Additionally, further research is needed to improve the solubility and bioavailability of DFP-10825, which can enhance its potential therapeutic applications.

Synthesis Methods

The synthesis of DFP-10825 involves several steps, including the reaction of 3,4-difluoroaniline with 3-phenoxypropanoic acid to form an intermediate product. This intermediate product is then reacted with piperidine to form the final product, DFP-10825. The purity and yield of the final product can be improved by using different purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes such as calcium signaling, oxidative stress, and protein folding. DFP-10825 has been shown to modulate the activity of sigma-1 receptor and has potential therapeutic applications in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

1-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-18-9-8-15(13-19(18)22)23-16-5-4-11-24(14-16)20(25)10-12-26-17-6-2-1-3-7-17/h1-3,6-9,13,16,23H,4-5,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJUZGEGAVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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